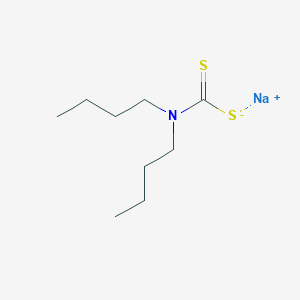

Sodium dibutyldithiocarbamate

Descripción general

Descripción

Sodium dibutyldithiocarbamate is an organosulfur compound with the chemical formula C9H18NNaS2. It is a member of the dithiocarbamate family, which are compounds characterized by the presence of the functional group R2N−C(=S)−S−R. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The traditional method for synthesizing sodium dibutyldithiocarbamate involves the reaction of dibutylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

C4H9NH2+CS2+NaOH→C4H9NCS2Na+H2O

This reaction typically occurs at room temperature and can be carried out in a single reactor .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often optimized for higher yields and purity. This can involve the use of continuous flow reactors and controlled addition of reactants to ensure complete conversion. The product is usually purified by crystallization or other separation techniques to remove impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form thiuram disulfides. This reaction is typically carried out using oxidizing agents such as iodine or hydrogen peroxide.

2C4H9NCS2Na+I2→(C4H9NCS2)2+2NaI

Substitution: The compound can also participate in nucleophilic substitution reactions, where the dithiocarbamate group acts as a nucleophile. For example, it can react with alkyl halides to form S-alkylated products.

C4H9NCS2Na+RX→C4H9NCS2R+NaX

Common Reagents and Conditions:

Oxidizing Agents: Iodine, hydrogen peroxide.

Alkylating Agents: Alkyl halides such as methyl iodide or ethyl bromide.

Major Products:

Thiuram Disulfides: Formed through oxidation.

S-Alkylated Dithiocarbamates: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Industrial Applications

Sodium dibutyldithiocarbamate is primarily utilized as a collector in the froth flotation process for non-ferrous minerals. Its effectiveness in this role is attributed to its ability to selectively bind to metal ions, enhancing mineral recovery rates.

Froth Flotation Collector

- Function : Acts as a collector for sulfide minerals, facilitating their separation from gangue materials.

- Effectiveness : Demonstrated improved recovery rates in copper and lead-zinc ores.

Rubber Accelerator

- Usage : Serves as an accelerator in the production of rubber products, enhancing the vulcanization process.

- Benefits : Increases the efficiency of rubber processing and improves the mechanical properties of the final product.

Agricultural Applications

In agriculture, this compound is recognized for its role in pest control and soil remediation.

Pesticide Formulation

- Role : Used in formulations to enhance the efficacy of pesticides.

- Impact : Contributes to the development of environmentally friendly pest control solutions.

Soil Remediation

- Application : Employed in the remediation of heavy metal-contaminated soils.

- Mechanism : Binds with heavy metals, reducing their bioavailability and toxicity.

Medical Applications

The medical applications of this compound are emerging, particularly in therapeutic and diagnostic contexts.

Enzyme Inhibition

- Mechanism : Acts as an inhibitor for various enzymes, including α-glucosidase, which is significant in diabetes management.

- Case Study : Coumarin-dithiocarbamate derivatives have shown promise as competitive inhibitors, providing potential therapeutic benefits for type 2 diabetes patients .

Antimicrobial Activity

- Research Findings : Studies indicate that dithiocarbamate compounds exhibit antimicrobial properties against a range of pathogens, making them candidates for developing new antimicrobial agents .

Summary of Key Findings

The following table summarizes the diverse applications of this compound:

| Application Area | Specific Use | Benefits/Effects |

|---|---|---|

| Industrial | Froth flotation collector | Enhanced mineral recovery rates |

| Rubber accelerator | Improved efficiency and mechanical properties | |

| Agricultural | Pesticide formulation | Environmentally friendly pest control |

| Soil remediation | Reduced bioavailability of heavy metals | |

| Medical | Enzyme inhibition | Potential treatment for diabetes |

| Antimicrobial activity | New candidates for antimicrobial agents |

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- A study on its use as a collector in copper flotation revealed a significant increase in recovery rates compared to traditional collectors .

- Research into its application as an enzyme inhibitor demonstrated notable improvements in glucose metabolism regulation in diabetic models, highlighting its potential therapeutic benefits .

Mecanismo De Acción

The mechanism by which sodium dibutyldithiocarbamate exerts its effects is primarily through its ability to chelate metal ions. The dithiocarbamate group binds strongly to metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by removing the essential metal ion from the active site. Additionally, the compound can undergo redox reactions, which may contribute to its biological activity .

Comparación Con Compuestos Similares

Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.

Zinc dibutyldithiocarbamate: A zinc complex of dibutyldithiocarbamate, used as a vulcanization accelerator and in biomedical applications.

Uniqueness: Sodium dibutyldithiocarbamate is unique due to its specific alkyl group (butyl), which can influence its solubility, reactivity, and the stability of its metal complexes. This makes it particularly useful in applications where these properties are critical.

Análisis De Reacciones Químicas

Oxidation Reactions

Sodium dibutyldithiocarbamate undergoes oxidation to form thiuram disulfides, critical in rubber vulcanization:

The disulfide forms via radical coupling, with iodine providing a stoichiometric pathway .

Alkylation and Functionalization

The nucleophilic dithiocarbamate group reacts with alkyl halides:

Alkylation enhances lipophilicity, useful in fungicide design .

Metal Complexation

Dithiocarbamates form stable chelates with transition metals, critical in catalysis and materials science:

Zinc complexes exhibit superior thermal stability (decomposition >250°C) .

Acid-Mediated Decomposition

Under acidic conditions, the compound degrades to release toxic byproducts:

Decomposition kinetics accelerate with temperature and proton concentration .

Biological Reactivity

Propiedades

Número CAS |

136-30-1 |

|---|---|

Fórmula molecular |

C9H19NS2.Na C9H19NNaS2 |

Peso molecular |

228.4 g/mol |

Nombre IUPAC |

sodium;N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12); |

Clave InChI |

DQUKJTRRFYJQAS-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=S)[S-].[Na+] |

SMILES isomérico |

CCCCN(CCCC)C(=S)[S-].[Na+] |

SMILES canónico |

CCCCN(CCCC)C(=S)S.[Na] |

Key on ui other cas no. |

136-30-1 |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium Dibutyldithiocarbamate in elastomeric polyisoprene production?

A1: this compound (SBUD) is listed as a potential component in an accelerator composition for elastomeric polyisoprene production []. While the provided abstract does not elaborate on the specific role of SBUD within the composition, it suggests that SBUD, along with other dithiocarbamates, thiazoles, and guanidines, contributes to the acceleration of the vulcanization process. Vulcanization is crucial for transforming raw rubber into durable materials with desirable properties like elasticity and strength.

Q2: Does the research mention any potential advantages or disadvantages of using this compound in this specific application compared to other similar compounds?

A2: Unfortunately, the provided abstract does not delve into the specific advantages or disadvantages of using SBUD compared to other compounds within the accelerator composition []. Further research and comparative studies would be needed to elucidate the unique contributions and potential drawbacks of SBUD in elastomeric polyisoprene production. Factors like vulcanization rate, crosslinking efficiency, and impact on the final material properties would be essential considerations for such a comparison.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.